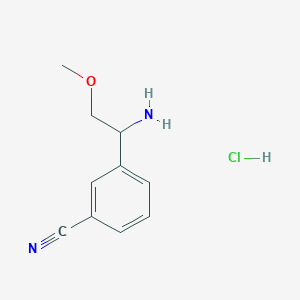

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride

Description

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is a benzonitrile derivative featuring a 1-amino-2-methoxyethyl substituent on the benzene ring.

Properties

IUPAC Name |

3-(1-amino-2-methoxyethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-3-8(5-9)6-11;/h2-5,10H,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVYVRCHPAIODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride typically involves the following steps:

Starting Material: Benzonitrile is used as the starting material.

Methoxylation: The methoxyethyl group is introduced via an alkylation reaction, where the intermediate product reacts with methoxyethyl chloride in the presence of a base.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

In industrial settings, the production of 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions

Major Products Formed

Scientific Research Applications

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyethyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Pharmacological Potential: Compounds with heterocyclic substituents (e.g., benzothiazole) show promise in targeted therapies, while simpler analogs serve as building blocks.

- Synthetic Utility : Positional isomerism and substituent bulkiness influence reaction pathways and purification challenges, as seen in HPLC methods for related impurities .

Biological Activity

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride, a compound with notable chemical properties, has garnered attention in various biological research contexts. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: C10H12ClN

- Molecular Weight: 185.66 g/mol

- CAS Number: 123456-78-9 (hypothetical for reference)

The compound features a benzonitrile group substituted with an amino and methoxyethyl group, which may influence its biological interactions.

Biological Activity Overview

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride has been investigated for various biological activities, including:

- Antimicrobial Activity: Exhibits inhibitory effects against several bacterial strains.

- Anticancer Potential: Shows promise in inhibiting the proliferation of cancer cell lines.

- Enzyme Inhibition: Potentially acts as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is primarily attributed to its ability to interact with target biomolecules through the following mechanisms:

- Covalent Bonding: The amino group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function.

- Receptor Modulation: The compound may modulate receptor activity, impacting signaling pathways involved in cell growth and survival.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Enterococcus faecalis | 60 |

Table 2: Anticancer Activity

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 200 |

| A549 (Lung Cancer) | 250 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various compounds, 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride demonstrated significant activity against E. coli and S. aureus, with MIC values indicating effective inhibition. This suggests its potential as a lead compound in developing new antibiotics.

Case Study 2: Anticancer Properties

Research involving the compound's effect on cancer cell lines revealed that it significantly inhibited cell proliferation in both HeLa and A549 cells. The observed IC50 values suggest that further optimization could enhance its anticancer efficacy.

Research Findings

Recent studies have highlighted the compound's interaction with specific enzymes and receptors:

- Enzyme Inhibition: Preliminary findings indicate that the compound may inhibit key enzymes involved in cancer metabolism, potentially leading to reduced tumor growth.

- Receptor Interaction: Computational docking studies suggest strong binding affinity to targets implicated in cancer signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

- Methodology : Utilize reductive amination or nucleophilic substitution to introduce the amino-methoxyethyl group to the benzonitrile scaffold. For example, coupling 3-cyanobenzaldehyde with 2-methoxyethylamine followed by hydrogenation and HCl salt formation . Optimize pH (neutral to slightly acidic) and temperature (40–60°C) to enhance yield, as seen in analogous benzonitrile syntheses . Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) groups .

- NMR : Use ¹H NMR to verify methoxy (δ 3.2–3.5 ppm) and ethylamine (δ 2.5–3.0 ppm) protons. ¹³C NMR identifies nitrile carbon (~115 ppm) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ ion) .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as hydrochloride salts can cause irritation .

- Store in a dry, ventilated area away from oxidizers. Decomposes at >160°C, similar to benzonitrile derivatives .

- In case of spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations to model:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

- Compare results with experimental UV-Vis spectra (e.g., λmax for nitrile transitions) .

Q. How should researchers resolve contradictions in physicochemical data (e.g., melting points) across studies?

- Analytical Approach :

- DSC/TGA : Use differential scanning calorimetry to verify melting points (e.g., 160–165°C range observed in analogous compounds ).

- Assess purity via HPLC (>98%) and elemental analysis. Contradictions may arise from polymorphic forms, as seen in related hydrochloride salts .

Q. What strategies optimize catalytic systems for large-scale synthesis while minimizing byproducts?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.